(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid
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Overview
Description
(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chiral center, making it an important subject of study in stereochemistry and chiral drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid typically involves multiple steps, including the formation of the benzazepine ring and subsequent sulfonylation and amino acid coupling. One common synthetic route includes:
Formation of the Benzazepine Ring: This step involves cyclization reactions using appropriate starting materials under acidic or basic conditions.
Amino Acid Coupling: The final step involves coupling the sulfonylated benzazepine with a suitable amino acid derivative under peptide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and biocatalysis may be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzazepine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural complexity and functional groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzazepine ring provides structural stability and specificity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)amino]pentanoic acid: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]butanoic acid: Has a shorter carbon chain, affecting its steric interactions and reactivity.
Uniqueness
The presence of both the sulfonyl group and the chiral center in (2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid makes it unique compared to its analogs
Properties
IUPAC Name |
(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-10(2)8-14(16(20)21)18-24(22,23)12-6-7-13-11(9-12)4-3-5-15(19)17-13/h6-7,9-10,14,18H,3-5,8H2,1-2H3,(H,17,19)(H,20,21)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCAVIZFUJTZRM-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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